3-(cyclopropylmethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-(Cyclopropylmethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a fused thieno-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thieno[3,2-d]pyrimidine derivative with cyclopropylmethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thieno-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.
Scientific Research Applications
3-(Cyclopropylmethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor with potential anticancer properties.
Uniqueness
3-(Cyclopropylmethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its fused thieno-pyrimidine ring system, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group also contributes to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N2OS/c13-10-9-8(3-4-14-9)11-6-12(10)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
InChI Key |
NIOIBTLMWZMHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=NC3=C(C2=O)SC=C3 |
Origin of Product |
United States |
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